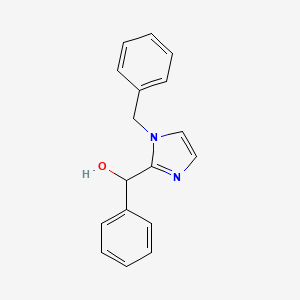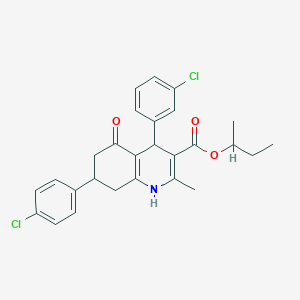
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol, also known as BIM, is a chemical compound that has been widely studied for its potential applications in various fields. BIM is a heterocyclic compound that contains an imidazole ring and a benzyl group attached to a phenylmethanol moiety.
Applications De Recherche Scientifique
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been studied for its potential as a drug candidate for the treatment of anxiety and depression.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation, as well as the NF-κB pathway, which is involved in inflammation and cell survival. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds that have similar biological activities. (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has also been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the exploration of its potential as a drug candidate for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration regimens for (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol in various experimental settings. Finally, the potential use of (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol as a diagnostic tool for various diseases should also be explored.
Méthodes De Synthèse
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol can be synthesized using a variety of methods, including the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate, or the reaction of benzylamine with 2-bromoacetophenone followed by reduction with sodium borohydride. Other methods include the reaction of benzylamine with 2-chloroacetophenone followed by cyclization with ammonium acetate, or the reaction of benzylamine with 2-chloroacetophenone followed by reduction with sodium borohydride.
Propriétés
IUPAC Name |
(1-benzylimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16(15-9-5-2-6-10-15)17-18-11-12-19(17)13-14-7-3-1-4-8-14/h1-12,16,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUAFNFEXPEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)
![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)
